molecular formula C18H20N2O3S B2385448 3-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 953142-03-5

3-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2385448
CAS No.: 953142-03-5
M. Wt: 344.43
InChI Key: CQQASRPGAMFNIR-UHFFFAOYSA-N
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Description

3-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrolidinone Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Pyrrolidinone to the Benzene Ring: This step often involves a nucleophilic substitution reaction where the pyrrolidinone is introduced to a benzene ring that has been pre-functionalized with a suitable leaving group.

    Introduction of the Sulfonamide Group: The final step involves the sulfonation of the benzene ring, typically using sulfonyl chlorides in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the sulfonamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the pyrrolidinone moiety, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst, lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used

Scientific Research Applications

3-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

    Biology: The compound may be used in studies investigating the biological activity of sulfonamides and their derivatives.

    Materials Science: It can serve as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Industry: The compound may be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide: Lacks the 3-methyl group on the benzene ring.

    3-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide: Lacks the 4-methyl group on the benzene ring.

    N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide: Lacks both methyl groups on the benzene ring.

Uniqueness

The presence of both the 3-methyl and 4-methyl groups on the benzene ring in 3-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide may confer unique steric and electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-5-3-6-16(11-13)24(22,23)19-15-9-8-14(2)17(12-15)20-10-4-7-18(20)21/h3,5-6,8-9,11-12,19H,4,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQASRPGAMFNIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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